molecular formula C15H17FO3 B11086076 5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione

5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione

Cat. No.: B11086076
M. Wt: 264.29 g/mol
InChI Key: KSMOLWQSYVVEIW-UHFFFAOYSA-N
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Description

5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione is a chemical compound with the molecular formula C15H17FO3 It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-(2-chlorophenyl)-3,3-dimethyloxane-2,4-dione
  • 5-Ethyl-6-(2-bromophenyl)-3,3-dimethyloxane-2,4-dione
  • 5-Ethyl-6-(2-methylphenyl)-3,3-dimethyloxane-2,4-dione

Uniqueness

5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

5-ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione

InChI

InChI=1S/C15H17FO3/c1-4-9-12(10-7-5-6-8-11(10)16)19-14(18)15(2,3)13(9)17/h5-9,12H,4H2,1-3H3

InChI Key

KSMOLWQSYVVEIW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2F

Origin of Product

United States

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